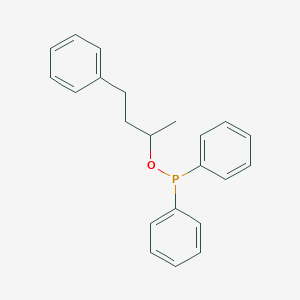

4-Phenylbutan-2-yl diphenylphosphinite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

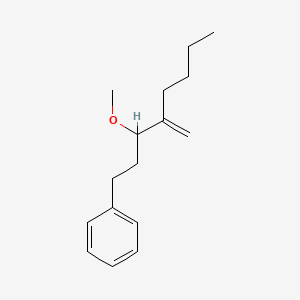

4-フェニルブタン-2-イル ジフェニルホスフィナイトは、ホスフィナイト化合物のクラスに属する有機化合物です。これは、4-フェニルブタン-2-イル部分に結合したホスフィナイト基の存在によって特徴付けられます。

準備方法

合成経路と反応条件: 4-フェニルブタン-2-イル ジフェニルホスフィナイトの合成は、通常、4-フェニルブタン-2-オールとジフェニルホスフィンとの反応によって行われます。この反応は、通常、トリエチルアミンなどの塩基の存在下で行われ、ホスフィナイト結合の形成を促進します。反応条件には、多くの場合、不活性雰囲気(窒素など)とジクロロメタンまたはテトラヒドロフランなどの溶媒が含まれます .

工業生産方法: 4-フェニルブタン-2-イル ジフェニルホスフィナイトの具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、ラボの合成手順の拡大を含みます。これには、より高い収率と純度を実現するための反応条件の最適化、およびプロセスが費用対効果が高く、環境に優しいことを確認することが含まれます。

化学反応の分析

反応の種類: 4-フェニルブタン-2-イル ジフェニルホスフィナイトは、次のようなさまざまな化学反応を受けることができます。

酸化: ホスフィナイト基は、酸化されてホスフィンオキシドを形成することができます。

置換: この化合物は、求核置換反応に関与することができます。この反応では、ホスフィナイト基は他の求核剤によって置き換えられる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬を穏やかな条件下で使用して、置換反応を行うことができます。

主な生成物:

酸化: 主な生成物は、通常、ホスフィンオキシド誘導体です。

4. 科学研究での用途

4-フェニルブタン-2-イル ジフェニルホスフィナイトは、科学研究においていくつかの用途があります。

化学: 配位化学と触媒においてリガンドとして使用されます。遷移金属と安定な錯体を形成する能力は、触媒プロセスにおいて貴重です。

医学: この化合物の誘導体は、治療薬として潜在的な可能性を秘めていますが、この側面をさらに調査する必要があります。

科学的研究の応用

4-Phenylbutan-2-yl diphenylphosphinite has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

Medicine: The compound’s derivatives may have potential as therapeutic agents, although further research is needed to explore this aspect.

Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous

作用機序

4-フェニルブタン-2-イル ジフェニルホスフィナイトの作用機序は、主に金属イオンと錯体を形成するリガンドとして作用する能力に基づいています。これらの錯体は、次にさまざまな触媒サイクルに関与して、水素化、ヒドロホルミル化、クロスカップリングなどの反応を促進することができます。 ホスフィナイト基は、金属中心に配位して、反応性中間体を安定化させ、触媒プロセスの効率を高めることができます .

類似の化合物:

4-フェニルブタン-2-アミン: この化合物は、同様の4-フェニルブタン-2-イル骨格を共有していますが、ホスフィナイト基の代わりにアミン基を含んでいます.

4-フェニル-2-ブタノール: これは、4-フェニルブタン-2-イル ジフェニルホスフィナイトの前駆体であり、ヒドロキシル基を含んでいます.

独自性: 4-フェニルブタン-2-イル ジフェニルホスフィナイトは、ホスフィナイト基の存在によって独自です。これは、独特の反応性と配位特性を付与します。 これは、遷移金属と安定な錯体を形成し、さまざまな化学変換を促進できるため、触媒と配位化学において特に貴重です .

類似化合物との比較

4-Phenylbutan-2-amine: This compound shares a similar 4-phenylbutan-2-yl backbone but contains an amine group instead of a phosphinite group.

4-Phenyl-2-butanol: This is the precursor to 4-Phenylbutan-2-yl diphenylphosphinite and contains a hydroxyl group.

Uniqueness: this compound is unique due to the presence of the phosphinite group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with transition metals and facilitate various chemical transformations .

特性

CAS番号 |

820961-78-2 |

|---|---|

分子式 |

C22H23OP |

分子量 |

334.4 g/mol |

IUPAC名 |

diphenyl(4-phenylbutan-2-yloxy)phosphane |

InChI |

InChI=1S/C22H23OP/c1-19(17-18-20-11-5-2-6-12-20)23-24(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3 |

InChIキー |

PANBMELMYFXOGY-UHFFFAOYSA-N |

正規SMILES |

CC(CCC1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)

![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)

![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)

![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)

![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)

![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)

![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)

![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)